
2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde is a chemical compound with the molecular formula C15H21NO2 It is known for its unique structure, which includes a piperidine ring substituted with a methyl group and an ethoxy group attached to a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 3-methylpiperidine with 2-(2-chloroethoxy)benzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with additional steps for purification such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzoic acid.
Reduction: 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperidine ring and benzaldehyde moiety are key structural features that contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzoic acid: An oxidized derivative.
2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzyl alcohol: A reduced derivative.
2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzylamine: A substituted derivative.
Uniqueness
2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile scaffold for the development of new compounds with desired properties.
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C15H21NO2/c1-13-5-4-8-16(11-13)9-10-18-15-7-3-2-6-14(15)12-17/h2-3,6-7,12-13H,4-5,8-11H2,1H3 |
Clé InChI |
PZXIULVRSZKBKX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)CCOC2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


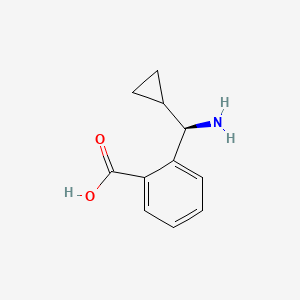
![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate](/img/structure/B12977102.png)
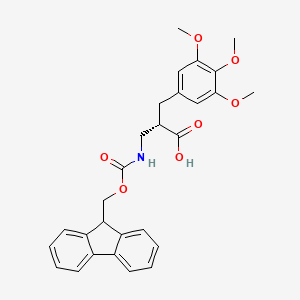
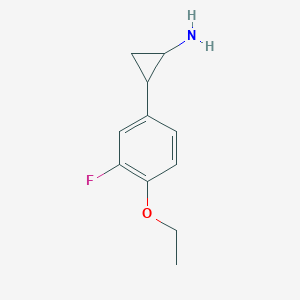
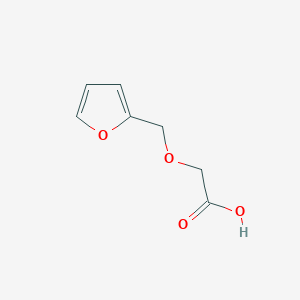
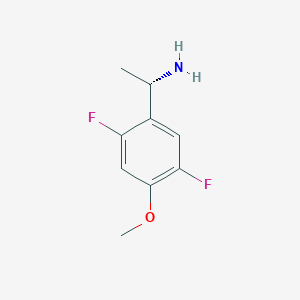



![2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12977172.png)
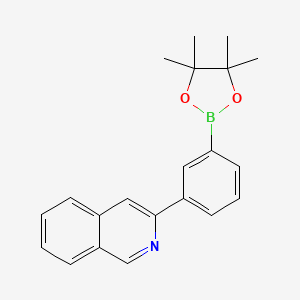
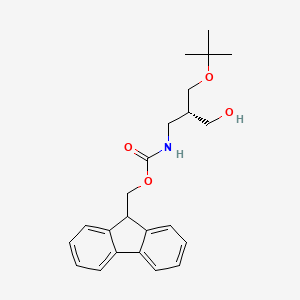
![3-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12977187.png)

